N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with a 3-ethylphenyl group, at position 5 with a pyridin-3-yl moiety, and at position 4 with a benzyl carboxamide side chain. The triazole ring serves as a rigid scaffold that enhances binding interactions with biological targets, while the pyridine and substituted aryl groups modulate electronic and steric properties, influencing bioavailability and target affinity .
Properties
IUPAC Name |
N-benzyl-1-(3-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-2-17-10-6-12-20(14-17)28-22(19-11-7-13-24-16-19)21(26-27-28)23(29)25-15-18-8-4-3-5-9-18/h3-14,16H,2,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFULRHTBKXQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with benzyl halides under basic conditions.
Attachment of the Pyridinyl and Ethylphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Properties
Recent studies have highlighted the antifungal potential of triazole derivatives, including compounds similar to N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that triazole compounds exhibit strong antifungal activity against various strains of fungi, including Candida species. For instance, derivatives with similar structures have shown efficacy greater than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Triazole derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and the induction of oxidative stress . The hybridization of triazole and sulfonamide moieties has been particularly promising in enhancing anticancer activity .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
Step 1: Formation of Triazole Ring
The initial step often involves the reaction between an appropriate azide and an alkyne to form the triazole ring through a click chemistry approach. This method is favored due to its efficiency and mild reaction conditions.
Step 2: Amide Bond Formation
Following the formation of the triazole ring, an amide bond is created by reacting the carboxylic acid derivative with an amine (in this case, benzylamine). This step can utilize coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction under mild conditions.
Antimicrobial Agents
Given its structural properties, this compound shows promise as a scaffold for developing new antimicrobial agents. The incorporation of pyridine and triazole groups has been associated with enhanced activity against bacterial and fungal pathogens .
Potential for Drug Design
The unique structure of this compound allows for modifications that can lead to derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better efficacy and reduced toxicity .
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Key Compounds for Comparison
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Substituents: 4-Chlorophenyl (position 1), trifluoromethyl (position 5), carboxylic acid (position 4). Activity: Exhibits high antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) and acts as a c-Met kinase inhibitor, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, A549) .
Ethyl 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Substituents : Phenyl (position 1), pyridin-3-yl (position 5), ethyl ester (position 4).
- Activity : Moderate growth inhibition (GP = 70.94%) against NCI-H522 cells .
- Differentiation : The ethyl ester group likely reduces metabolic stability compared to the benzyl carboxamide in the target compound, which may offer better pharmacokinetics.
N-Benzyl-1-(4-Fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (L806-5691) Substituents: 4-Fluoro-3-methylphenyl (position 1), pyridin-3-yl (position 5), benzyl carboxamide (position 4).
Comparative Data Table
| Compound Name | Position 1 Substituent | Position 5 Substituent | Position 4 Group | Key Activity (NCI-H522 GP%) | Molecular Formula |
|---|---|---|---|---|---|
| This compound | 3-Ethylphenyl | Pyridin-3-yl | Benzyl carboxamide | Not reported | C₃₄H₂₈N₆O |
| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | 4-Chlorophenyl | Trifluoromethyl | Carboxylic acid | 68.09% | C₁₀H₅ClF₃N₃O₂ |
| Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Phenyl | Pyridin-3-yl | Ethyl ester | 70.94% | C₁₆H₁₃N₅O₂ |
| L806-5691 | 4-Fluoro-3-methylphenyl | Pyridin-3-yl | Benzyl carboxamide | Not disclosed | C₂₂H₁₈FN₅O |
Pharmacological and Mechanistic Insights
- Target Specificity : The pyridin-3-yl group at position 5 is a common feature in compounds targeting kinase domains (e.g., c-Met), suggesting shared mechanistic pathways .
- Metabolic Stability : The benzyl carboxamide group likely confers greater resistance to hydrolysis than ester or carboxylic acid derivatives, as seen in Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .
Biological Activity
N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 336.39 g/mol. The triazole ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a variety of biological activities through different mechanisms:
- Inhibition of Enzymes : Many triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
- Antitumor Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound showed significant inhibition of AChE and BuChE, suggesting potential use in treating Alzheimer's disease. The compound's IC50 values were lower than those of standard inhibitors like galantamine .
- Antitumor Efficacy : In vitro studies revealed that the compound exhibited potent cytotoxicity against the A431 cell line with an IC50 value less than 10 µM. This suggests that it may be effective in targeting skin cancer cells .
- Antimicrobial Properties : The compound was tested against various bacterial strains and exhibited moderate antibacterial activity with MIC values ranging from 15 to 30 µg/mL. This indicates potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring significantly influence the biological activity of the compound. For instance:
Q & A
Basic: What are the recommended synthetic methodologies for N-benzyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically employs click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key steps include:
- Precursor preparation : Reacting 3-ethylphenyl azide with a pyridinyl alkyne derivative under inert conditions.
- Triazole formation : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to promote regioselective 1,4-addition .
- Carboxamide functionalization : Coupling the triazole intermediate with benzylamine via EDCI/HOBt-mediated amidation .
Optimization Tips : Use DMF or THF as solvents for improved solubility, and monitor reaction progress via TLC or HPLC to minimize byproducts .
Basic: How is structural elucidation and purity assessment performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring (e.g., 1H NMR peaks at δ 8.2–8.5 ppm for pyridyl protons) and benzyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 429.18 for C₂₄H₂₁N₅O) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Data Interpretation : Cross-reference with computed spectra (e.g., PubChem data) to resolve ambiguities .
Advanced: How do structural modifications influence its antitumor activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Biological Assays : Test modified analogs against NCI-H522 lung cancer cells (IC₅₀ values) and compare growth inhibition profiles (GP = 68–86%) .
Key Finding : The 3-ethylphenyl group enhances lipophilicity, improving membrane permeability in A549 and HT-29 cell lines .
Advanced: How can contradictions in biological activity across cell lines be resolved?
Methodological Answer:
- Assay Standardization :
- Mechanistic Profiling :
- Perform kinase inhibition panels (e.g., HotSpot assay) to identify off-target effects .
- Analyze apoptosis markers (e.g., caspase-3 activation) to distinguish cytotoxic vs. cytostatic effects .
Example : Discrepancies in NCI-H522 vs. MCF-7 activity may stem from differential c-Met expression levels .
Advanced: What computational strategies predict binding interactions with therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with Hsp90’s ATP-binding pocket (PDB: 1UYL). Key residues: Asp93, Lys98 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding entropy .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding for triazole derivatives .
Validation : Correlate docking scores (e.g., Glide XP) with experimental IC₅₀ values from kinase assays .
Advanced: How to design multi-target inhibition studies for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
